

Application Notes and Protocols for Cy3-PEG7-endo-BCN Conjugation to Antibodies

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Compound of Interest

Compound Name: Cy3-PEG7-endo-BCN

Cat. No.: B15139131

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Introduction

This document provides detailed application notes and protocols for the conjugation of the fluorescent dye **Cy3-PEG7-endo-BCN** to antibodies. This process utilizes the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction enables the precise and efficient labeling of antibodies with the Cy3 fluorophore, a bright and photostable cyanine dye, for various research and diagnostic applications, including immunofluorescence, flow cytometry, and in vivo imaging.

The conjugation strategy involves a two-step process. First, the antibody is functionalized with an azide group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the antibody with an azide-containing N-hydroxysuccinimide (NHS) ester. Following purification, the azide-modified antibody is then reacted with **Cy3-PEG7-endo-BCN**. The strained bicyclononyne (BCN) group on the Cy3 derivative rapidly and specifically reacts with the azide group on the antibody to form a stable triazole linkage. The polyethylene glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the dye.

Data Presentation

Table 1: Recommended Molar Ratios for Antibody-Azide Modification

Antibody Concentration	Molar Excess of Azide-PEG-NHS Ester	Expected Average Azides per Antibody
1-2 mg/mL	10-fold	2-4
1-2 mg/mL	20-fold	4-6
1-2 mg/mL	30-fold	6-8

Table 2: Recommended Molar Ratios for SPAAC Reaction

Molar Ratio of Cy3-PEG7-endo-BCN to Azide-Modified Antibody	Recommended Reaction Time (at 25°C)	Expected Degree of Labeling (DOL)
2:1	2-4 hours	1-2
5:1	4-6 hours	2-4
10:1	6-12 hours	3-5

Table 3: Stability of Cy3-Antibody Conjugate

Storage Condition	Buffer	Duration	Loss of Fluorescence Signal
4°C (in dark)	PBS, pH 7.4 with 0.01% Sodium Azide	6 months	< 5%
-20°C (in dark)	PBS, pH 7.4 with 50% Glycerol	12 months	< 10%
Lyophilized (at -20°C)	N/A	> 24 months	< 5%

Experimental Protocols

Part 1: Antibody Preparation and Azide Modification

1.1. Antibody Purification and Buffer Exchange:

- Objective: To remove any interfering substances from the antibody solution.
- Protocol:
 - If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers (e.g., BSA), it must be purified.[\[1\]](#)[\[2\]](#)
 - Use a desalting column or a centrifugal filtration device (e.g., with a 10 kDa MWCO) to exchange the antibody buffer to a reaction-compatible buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[\[2\]](#)
 - Concentrate the antibody to a final concentration of 1-10 mg/mL.
 - Determine the final antibody concentration using a spectrophotometer at 280 nm.[\[1\]](#)

1.2. Azide Modification of the Antibody:

- Objective: To introduce azide groups onto the antibody.
- Protocol:
 - Prepare a 10 mM stock solution of an Azide-PEG-NHS ester in anhydrous DMSO.
 - Add the desired molar excess of the Azide-PEG-NHS ester stock solution to the purified antibody solution. Refer to Table 1 for guidance.
 - Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
 - Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine.
 - Incubate for an additional 15 minutes at room temperature.
 - Remove the excess and unreacted azide linker by desalting or dialysis into PBS, pH 7.4.

Part 2: Conjugation of Cy3-PEG7-endo-BCN to Azide-Modified Antibody

2.1. SPAAC Reaction:

- Objective: To covalently link the **Cy3-PEG7-endo-BCN** to the azide-modified antibody.
- Protocol:
 - Prepare a 1-5 mM stock solution of **Cy3-PEG7-endo-BCN** in a compatible organic solvent like DMSO.
 - Add the desired molar excess of the **Cy3-PEG7-endo-BCN** stock solution to the azide-modified antibody. Refer to Table 2 for guidance.
 - Incubate the reaction for 2-12 hours at room temperature (25°C) or overnight at 4°C, protected from light. Reaction times may be optimized for desired DOL.[3]

2.2. Purification of the Cy3-Antibody Conjugate:

- Objective: To remove unreacted **Cy3-PEG7-endo-BCN**.
- Protocol:
 - Purify the conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis.[4]
 - For SEC, use a resin with an appropriate fractionation range to separate the larger antibody conjugate from the smaller, unreacted dye.
 - Collect the fractions containing the colored conjugate.

Part 3: Characterization and Storage

3.1. Determination of Degree of Labeling (DOL):

- Objective: To quantify the average number of Cy3 molecules per antibody.
- Protocol:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
 - Calculate the antibody concentration using the following formula:

- Antibody Concentration (M) = $[A_{280} - (A_{550} \times CF)] / \epsilon_{\text{protein}}$
- Where CF is the correction factor for the absorbance of Cy3 at 280 nm (typically ~0.08).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG).
- Calculate the dye concentration using the Beer-Lambert law:
 - Dye Concentration (M) = $A_{550} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of Cy3 at 550 nm (typically ~150,000 $\text{M}^{-1}\text{cm}^{-1}$).
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration} / \text{Antibody Concentration}$

3.2. Analysis of Conjugate Purity and Integrity:

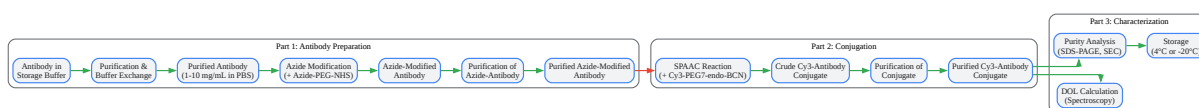
- Objective: To assess the purity and integrity of the final conjugate.
- Protocol:
 - SDS-PAGE: Run the conjugate on an SDS-PAGE gel and visualize using both Coomassie staining (for total protein) and fluorescence imaging (for Cy3). A fluorescent band corresponding to the molecular weight of the antibody indicates successful conjugation.
 - Size-Exclusion Chromatography (SEC): Analyze the conjugate by SEC to assess for aggregation. A single, sharp peak is indicative of a pure, non-aggregated conjugate.

3.3. Storage of the Conjugate:

- Objective: To ensure the long-term stability of the labeled antibody.
- Protocol:
 - Store the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term storage, protected from light.

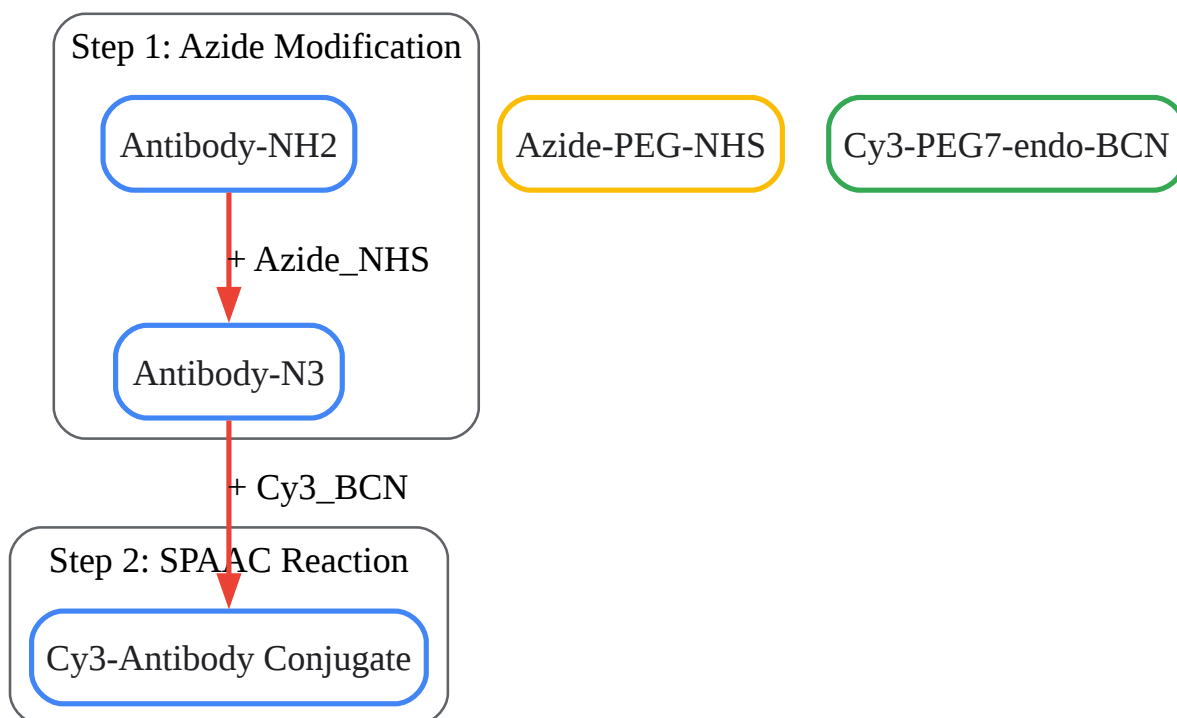
- For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[5]
- Alternatively, the conjugate can be lyophilized and stored at -20°C.

Visualizations



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Caption: Experimental workflow for **Cy3-PEG7-endo-BCN** conjugation.



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Caption: Two-step antibody conjugation pathway.

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